molecular formula C5H6Cl2IN3 B2516687 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride CAS No. 2367002-79-5

5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride

Cat. No. B2516687
CAS RN: 2367002-79-5
M. Wt: 305.93
InChI Key: YVQMBBUKNJVATK-UHFFFAOYSA-N
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Description

5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for various synthetic applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the reactivity and synthesis of halogenated pyridines, which can be extrapolated to understand the characteristics of 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride.

Synthesis Analysis

The synthesis of halogenated pyridines typically involves strategic halogenation of pyridine precursors. For instance, 2-chloro-3-iodopyridine is synthesized through diazotization and subsequent iodination from 2-chloro-3-pyridinamine, achieving a yield of about 80% . This method could potentially be adapted for the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine by modifying the starting materials and reaction conditions to introduce the amino groups at the appropriate positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. The structure of these compounds is typically confirmed using techniques such as 1H NMR and IR spectroscopy . These techniques would also be applicable for confirming the structure of 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride.

Chemical Reactions Analysis

Halogenated pyridines exhibit diverse reactivity patterns, which can be exploited for further functionalization. For example, 5-chloro-2,4-dihydroxypyridine shows reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . Similarly, 5-bromo-2-chloro-4-fluoro-3-iodopyridine can undergo halogen dance reactions to yield pentasubstituted pyridines . These reactions highlight the potential of halogenated pyridines to participate in various chemical transformations, which could be relevant for the chemical reactions of 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. For example, compounds such as 3-chlorotrifluoro- and 3,5-dichlorodifluoro-4-iodopyridine can be obtained by treating their fluorinated precursors with sodium iodide . These compounds can further react to form bipyridyls or be reduced to their 4-H analogues. The presence of multiple halogens, as well as the introduction of amino groups in 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride, would affect its boiling point, solubility, and reactivity, which are critical parameters in the application of such compounds in chemical synthesis.

Scientific Research Applications

Halogenation in Marine Algae

Recent studies highlight the unique ability of various species from at least 5 orders of the Rhodophyta (marine red algae) to synthesize organic halogen-containing compounds derived from seawater components. These compounds, including simple aliphatic halo-ketones and brominated phenols, play significant roles in marine biochemistry, potentially involving predator avoidance responses and microflora antibiosis. This insight suggests that halogenated compounds similar to 5-Chloro-6-iodopyridine-2,3-diamine; hydrochloride could have ecological or biochemical applications linked to their halogenation patterns (Fenical, 1975).

Advances in Halogen Solid-State NMR Spectroscopy

Research in solid-state NMR spectroscopy of quadrupolar halogens (chlorine-35/37, bromine-79/81, and iodine-127) provides comprehensive insights into the structural characteristics of halogenated compounds. These advancements allow for a detailed understanding of isotropic chemical shifts, quadrupolar coupling constants, and the orientation of electric field gradient (EFG) tensors in diverse chemical environments. Such spectroscopic techniques could be crucial in elucidating the structural and electronic properties of compounds like 5-Chloro-6-iodopyridine-2,3-diamine; hydrochloride, enhancing their applications in material science, pharmaceuticals, and chemical research (Bryce & Sward, 2006).

Vibrational Assignments of Halopyridines

The vibrational spectroscopy study on 2-iodopyridine, a compound structurally related to 5-Chloro-6-iodopyridine-2,3-diamine; hydrochloride, reveals how halogenation affects the vibrational modes of pyridine derivatives. Through FT-Raman and IR spectral measurements, researchers have proposed vibrational assignments that are crucial for understanding the molecular structure and interactions in halopyridines. These findings can be applied to study the vibrational characteristics of similar halogenated compounds, contributing to their characterization and application in various scientific fields (Sortur, Yenagi, & Tonannavar, 2008).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P301+P312 .

properties

IUPAC Name

5-chloro-6-iodopyridine-2,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3.ClH/c6-2-1-3(8)5(9)10-4(2)7;/h1H,8H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQMBBUKNJVATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

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